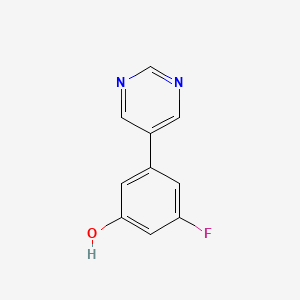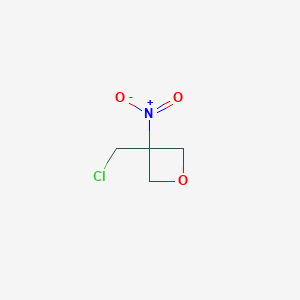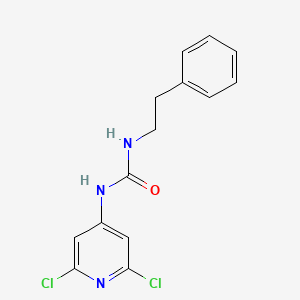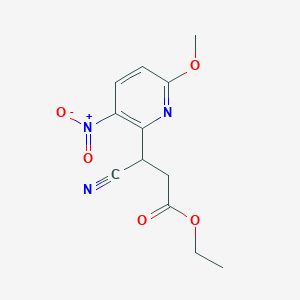
3-Fluoro-5-(pyrimidin-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(pyrimidin-5-yl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of a fluorine atom at the third position and a pyrimidin-5-yl group at the fifth position of the phenol ring. The unique structural features of this compound make it a valuable entity in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyrimidin-5-yl)phenol typically involves the introduction of the fluorine atom and the pyrimidin-5-yl group onto the phenol ring. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenol ring. This is followed by the coupling of the pyrimidin-5-yl group using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(pyrimidin-5-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Fluoro-5-(pyrimidin-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(pyrimidin-5-yl)phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The pyrimidin-5-yl group contributes to the compound’s binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(pyrimidin-5-yl)phenol
- 3-Fluoro-5-(pyridin-4-yl)phenol
- 3-Fluoro-5-(pyrimidin-2-yl)phenol
Uniqueness
3-Fluoro-5-(pyrimidin-5-yl)phenol is unique due to the specific positioning of the fluorine atom and the pyrimidin-5-yl group, which imparts distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H7FN2O |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
3-fluoro-5-pyrimidin-5-ylphenol |
InChI |
InChI=1S/C10H7FN2O/c11-9-1-7(2-10(14)3-9)8-4-12-6-13-5-8/h1-6,14H |
Clé InChI |
ZGLXJKVNZWAVSM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)F)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)





![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)


![(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone](/img/structure/B15089575.png)

